Sodium 3-methylbutane-1-sulfinate
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Overview
Description
Sodium 3-methylbutane-1-sulfinate is an organosulfur compound with the molecular formula C₅H₁₁NaO₂S. It is a sodium salt of 3-methylbutane-1-sulfinic acid and is used as a versatile building block in organic synthesis. This compound is known for its stability and reactivity, making it valuable in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-methylbutane-1-sulfinate can be synthesized through several methods. One common approach involves the reduction of sulfonyl chlorides with sodium sulfite. This method is widely used due to its simplicity and efficiency . Another method includes the direct sulfonylation of 3-methylbutane-1-sulfinic acid with sodium hydroxide under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonylation reactions. These reactions are typically carried out in reactors with precise temperature and pressure controls to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-methylbutane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It participates in nucleophilic substitution reactions to form sulfonyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Sulfonyl derivatives.
Scientific Research Applications
Sodium 3-methylbutane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a sulfonylating agent in the synthesis of various organosulfur compounds.
Biology: It is employed in the study of enzyme mechanisms and protein modifications.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of sodium 3-methylbutane-1-sulfinate involves its ability to act as a nucleophile in various chemical reactions. It targets electrophilic centers in molecules, facilitating the formation of sulfonyl derivatives. The molecular pathways involved include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
- Sodium methanesulfinate
- Sodium ethanesulfinate
- Sodium benzenesulfinate
Comparison: Sodium 3-methylbutane-1-sulfinate is unique due to its branched alkyl chain, which imparts different reactivity and stability compared to linear sulfinates like sodium methanesulfinate and sodium ethanesulfinate. Its branched structure also allows for more diverse applications in organic synthesis .
Biological Activity
Sodium 3-methylbutane-1-sulfinate is an organosulfur compound known for its diverse biological activities and potential applications in various fields, including pharmaceuticals and agriculture. This article explores its biological activity, synthesis methods, structural characteristics, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a branched alkyl chain with a sulfinate functional group. Its chemical formula is C5H11NaO3S, indicating the presence of five carbon atoms, eleven hydrogen atoms, one sodium atom, three oxygen atoms, and one sulfur atom. The branched structure enhances its nucleophilic properties, making it a valuable intermediate in organic synthesis.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution Reactions : Reacting sodium sulfinate with alkyl halides to form sulfinates.
- Oxidation of Thiols : Oxidizing corresponding thiols with oxidizing agents to yield the sulfinate.
- Sulfonylation Reactions : Utilizing sulfonyl chlorides in the presence of bases to introduce the sulfinate group.
These methods highlight the compound's accessibility for further chemical transformations and its role as a building block in synthesizing more complex organosulfur compounds.
Biological Activity
This compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have indicated that sulfinates can possess antimicrobial effects against various pathogens. The compound's ability to interact with microbial membranes may contribute to this activity.
- Antioxidant Activity : Research suggests that this compound can scavenge free radicals, potentially offering protective effects against oxidative stress.
- Therapeutic Potential : Due to its reactivity and ability to form new compounds, it is being explored for developing new drugs or therapeutic agents targeting specific diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study demonstrated that this compound showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural preservative in food products .
- Antioxidant Properties :
- Pharmaceutical Applications :
Comparative Analysis
To better understand the unique features of this compound compared to other related compounds, the following table summarizes key characteristics:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Sodium Propanesulfinate | Linear structure | Less steric hindrance; lower reactivity |
Sodium Butanesulfinate | Intermediate chain length | Moderate nucleophilicity |
Sodium Benzene Sulfinate | Aromatic ring | Different reactivity pattern |
Sodium Ethanesulfinate | Shortest chain | Higher solubility |
This compound | Branched structure; high reactivity | Enhanced steric effects; versatile in organic synthesis |
Properties
Molecular Formula |
C5H11NaO2S |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
sodium;3-methylbutane-1-sulfinate |
InChI |
InChI=1S/C5H12O2S.Na/c1-5(2)3-4-8(6)7;/h5H,3-4H2,1-2H3,(H,6,7);/q;+1/p-1 |
InChI Key |
JMUDRVHBLAPRJL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCS(=O)[O-].[Na+] |
Origin of Product |
United States |
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